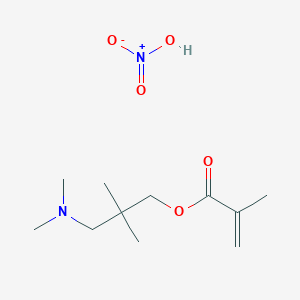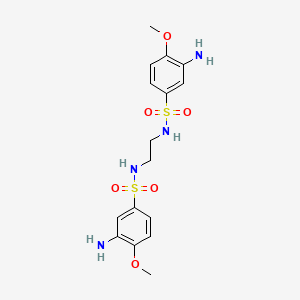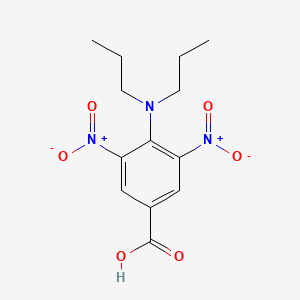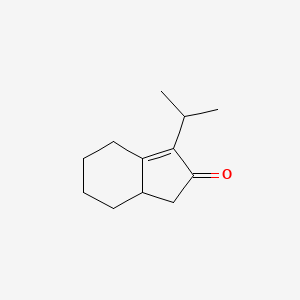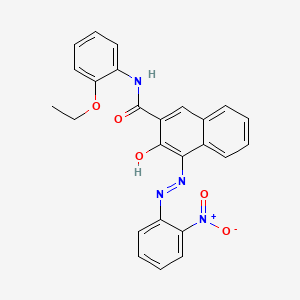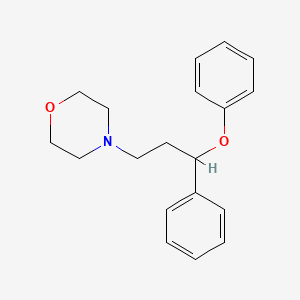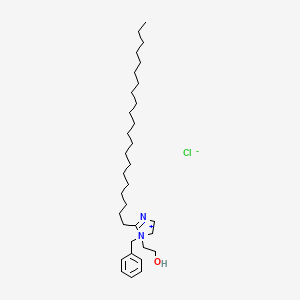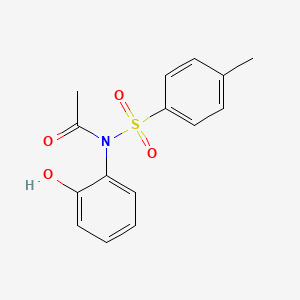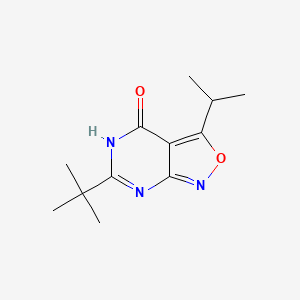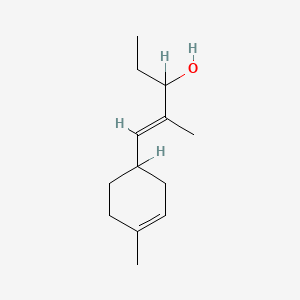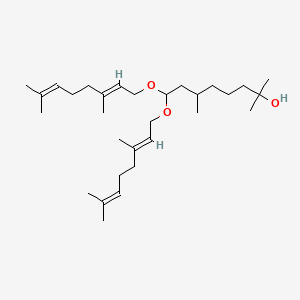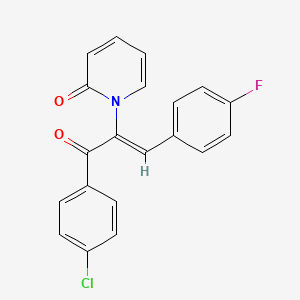
Hydrazine, ((1S)-1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, ((1S)-1-phenylethyl)- is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group (N2H4) attached to a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, ((1S)-1-phenylethyl)- typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the reduction of hydrazones, phenylhydrazones, azines, and tosylhydrazones using magnesium in methanol at ambient temperature . This method is favored due to its simplicity and high yield.
Industrial Production Methods
Industrial production of hydrazine and its derivatives often involves the oxidative coupling of imines, such as benzophenone imine, with molecular oxygen. This process is catalyzed by materials like Cu/CuOx/carbon derived from metal-organic frameworks under mild conditions . This method is considered environmentally friendly and economically efficient compared to traditional methods.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, ((1S)-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like hydrogen peroxide to form nitrogen gas and water.
Reduction: Can be reduced to form hydrazones and other derivatives.
Substitution: Reacts with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Magnesium in methanol, sodium borohydride.
Reaction Conditions: Ambient temperature, mild conditions for oxidative coupling.
Major Products Formed
Hydrazones: Formed by the reaction with aldehydes and ketones.
Nitrogen Gas and Water: Formed during oxidation reactions.
Aplicaciones Científicas De Investigación
Hydrazine, ((1S)-1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various hydrazones and azines.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Studied for its potential use in pharmaceuticals due to its biological activities.
Industry: Used in the production of foamed plastics, rocket propellants, and as a reducing agent.
Mecanismo De Acción
The mechanism of action of hydrazine, ((1S)-1-phenylethyl)- involves its interaction with molecular targets and pathways. It acts as a reducing agent, donating electrons to various substrates. In biological systems, it can interact with cellular components, leading to its antimicrobial and cytotoxic effects .
Comparación Con Compuestos Similares
Hydrazine, ((1S)-1-phenylethyl)- can be compared with other hydrazine derivatives such as:
Monomethylhydrazine (CH3NHNH2): Used as rocket fuel.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Also used as rocket fuel.
These compounds share similar chemical properties but differ in their specific applications and reactivity
Propiedades
Número CAS |
24292-42-0 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
[(1S)-1-phenylethyl]hydrazine |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m0/s1 |
Clave InChI |
HHRZAEJMHSGZNP-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NN |
SMILES canónico |
CC(C1=CC=CC=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



